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molecular formula C9H7ClN2 B1609880 6-(Chloromethyl)quinoxaline CAS No. 477776-17-3

6-(Chloromethyl)quinoxaline

Cat. No. B1609880
M. Wt: 178.62 g/mol
InChI Key: JWTIXUPQTZMEOF-UHFFFAOYSA-N
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Patent
US06562972B1

Procedure details

In a 500 ml flask, 6-methyl-quinoxaline (10 g, 69.4 mmol) was dissolved together with N-chlorosuccinimide (14 g, 105.3 mmol) and benzoyl peroxide (BP, 0.4 g, 1.65 mmol) in 240 g of acetonitrile. The flask was connected to a reflux-condenser and the solution was refluxed for 6 hours followed by another addition of 0.1 g of benzoyl peroxide. Reflux was then continued for another 6 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.[Cl:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(#N)C>[Cl:12][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C2N=CC=NC2=CC1
Name
Quantity
14 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
240 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was connected to a reflux-condenser
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClCC=1C=C2N=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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